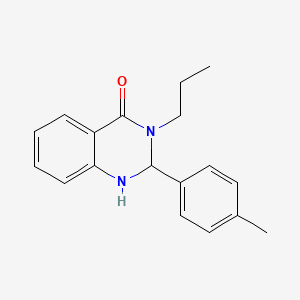

3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

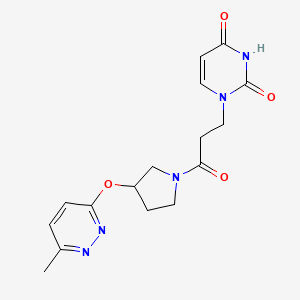

3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one is a biochemical used for proteomics research . It has a molecular formula of C18H20N2O and a molecular weight of 280.37 .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinazolinone core with a propyl group and a p-tolyl group attached . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.科学的研究の応用

Corrosion Inhibition

Compounds derived from quinazolinone, including variations close to the chemical structure of interest, have been studied for their potential as corrosion inhibitors for mild steel in acidic media. Experimental findings supported by electrochemical methods, surface analysis, and UV–visible spectrometry, along with DFT calculations and Monte Carlo simulation, reveal these compounds exhibit significant inhibition efficiencies, suggesting a potential application in protecting metals from corrosion. The efficiency of these inhibitors increases with concentration, indicating their effectiveness in forming a protective layer on the metal surface through chemical adsorption according to Langmuir adsorption isotherm models (Errahmany et al., 2020).

Structural Analysis and Molecular Architecture

Quinazolinone derivatives have been analyzed for their crystal structure to understand their molecular architecture better. Studies on derivatives like 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate demonstrate their complex three-dimensional architecture, facilitated by various intermolecular interactions. This detailed structural analysis provides insights into their potential applications in material science and molecular engineering (El-Azab et al., 2012).

Synthetic Methods for Bioactive Compounds

Quinazolin-4-one and its derivatives are synthesized through various methods, including palladium-catalyzed intramolecular arylation of ureas and other novel synthetic approaches. These methods enable the production of compounds with potential anti-inflammatory and antiviral properties. The synthetic versatility of these compounds suggests their application in designing and developing new therapeutic agents (Ferraccioli & Carenzi, 2003).

Antimicrobial and Antitumor Activities

Research has highlighted the antimicrobial and antitumor potentials of quinazolin-4-one derivatives. Through various synthetic strategies, compounds exhibiting significant activity against bacterial and fungal strains, as well as human tumor cell lines, have been developed. These findings underscore the importance of quinazolinone derivatives in pharmaceutical research, paving the way for new treatments for infectious diseases and cancer (El-Badry et al., 2020).

Fluorescent Sensing and Cancer Research

Quinazolin-4(3H)-one derivatives have been explored as fluorescent sensors for detecting metal ions like Hg2+, demonstrating high selectivity and sensitivity. Additionally, docking studies suggest their potential as enzyme inhibitors in cancer treatment, highlighting their utility in environmental monitoring and therapeutic applications (Ziarani et al., 2022).

特性

IUPAC Name |

2-(4-methylphenyl)-3-propyl-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-3-12-20-17(14-10-8-13(2)9-11-14)19-16-7-5-4-6-15(16)18(20)21/h4-11,17,19H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOPYWQFBJOLCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2H-1,3-benzodioxol-4-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2811436.png)

![2-(3-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2811439.png)

![N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2811440.png)

![4-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2811441.png)

![7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811442.png)

![N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2811451.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide](/img/structure/B2811452.png)

![(3,5-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2811454.png)